バシトラシンA (8CI)

説明

Bacitracin A (BTCA) is a polypeptide antibiotic produced by strains of Bacillus licheniformis and Bacillus subtilis. It is commonly used in veterinary medicine to promote growth, prevent and control diseases in farm animals. BTCA exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Streptococcus. Its mechanism of action involves affecting protein synthesis, cell wall synthesis, and membrane functions .

Synthesis Analysis

The synthesis of Bacitracin A involves complex processes, including fermentation by the producing bacteria. Detailed synthetic studies and preparation of analogues are ongoing to explore alternative zinc binding groups .

科学的研究の応用

抗菌剤

バシトラシンAは強力な抗菌剤です。 バシラス・リケニホルミスとバシラス・サブチリスの菌株によって産生され、グラム陽性菌に対して活性を示します . これは、細菌感染症との闘いにおいて貴重なツールとなります .

局所適用

中程度の活性と全身毒性のために、バシトラシンAの使用は局所適用に限定されています。 それはしばしば軽度の切り傷や火傷の治療のためにネオマイシンとポリミキシンBとともに配合されます .

畜産業

バシトラシンAは、70年以上、畜産業で広く使用されてきました。 広範な使用にもかかわらず、この期間中に耐性の発生はほとんど報告されていません .

合成研究

バシトラシンAを用いた合成研究は、代替的な亜鉛結合基を含む類似体を作成することを目的として行われています . これらの研究は、重要な構造活性関係に関する洞察を提供し、改善された特性を持つ新規類似体の開発のための道を開くことができます .

代謝工学

代謝工学戦略は、バシトラシン生産のために調査されてきました。 これらには、基質利用の改善、拡大された前駆体アミノ酸プールの使用、ATP供給の増加、およびNADPH生成が含まれます . これらの戦略は、バシトラシン生産を強化し、その産業的な応用を促進することを目的としています .

創傷被覆材

作用機序

Bacitracin A, also known as Bacitracin A1 (9CI), is a cyclic polypeptide antibiotic that has been extensively studied for its unique mechanism of action . This article will cover the various aspects of its action, from its primary targets to the environmental factors influencing its efficacy.

Target of Action

The primary target of Bacitracin A is the bacterial cell wall . It specifically interferes with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule that transports the building blocks of the peptidoglycan bacterial cell wall outside of the inner membrane .

Mode of Action

Bacitracin A prevents the formation of the bacterial cell wall by inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate . This disruption in the cell wall synthesis process leads to the inability of bacteria to maintain their structural integrity, thereby inhibiting their growth .

Biochemical Pathways

The action of Bacitracin A affects the biochemical pathway involved in the synthesis of the bacterial cell wall . By inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate, it disrupts the transport of peptidoglycan precursors across the cytoplasmic membrane, which are essential for cell wall synthesis .

Pharmacokinetics

Bacitracin A is primarily used as a topical preparation, as it can cause kidney damage when used internally . It has a short duration of action and must be given every 3 to 4 hours topically . When given intramuscularly, Bacitracin A is nephrotoxic and may lead to renal failure .

Result of Action

The result of Bacitracin A’s action is the prevention of bacterial growth. By disrupting the synthesis of the bacterial cell wall, it causes the bacteria to lose their structural integrity, which inhibits their ability to grow and multiply .

Action Environment

The efficacy and stability of Bacitracin A can be influenced by environmental factors. For instance, it requires divalent metal ions for its activity . Moreover, its nephrotoxicity when given intramuscularly suggests that its use should be restricted to topical applications, where it is generally safe .

生化学分析

Biochemical Properties

Bacitracin A (8CI) plays a crucial role in biochemical reactions. It interferes with cell membrane function, suppresses cell wall formation by preventing the formation of peptidoglycan strands, and inhibits protein synthesis . It interacts with various enzymes, proteins, and other biomolecules, including divalent metal ions such as Mn(II), Co(II), Ni(II), Cu(II), or Zn(II) .

Cellular Effects

Bacitracin A (8CI) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which leads to the death of the cell . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Bacitracin A (8CI) is unique. It binds to a divalent metal ion, forming complexes that bind C 55-isoprenyl pyrophosphate, preventing the hydrolysis of a lipid dolichol pyrophosphate, which ultimately inhibits cell wall synthesis . These Bacitracin A (8CI) metal complexes also bind and oxidatively cleave DNA .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Bacitracin A (8CI) exhibits changes in its effects. It has a short duration of action as it must be given every 3 to 4 hours topically . It is nephrotoxic when given intramuscularly and may lead to renal failure .

Dosage Effects in Animal Models

In animal models, the effects of Bacitracin A (8CI) vary with different dosages. It has been used as an antibacterial feed additive for livestock, as it is not easily absorbed by the intestine and is easily excreted . It is not used systemically because of its pronounced nephrotoxicity .

Metabolic Pathways

Bacitracin A (8CI) is involved in several metabolic pathways. It is produced non-ribosomally by several strains of Bacillus licheniformis and Bacillus subtilis, and contains at least ten distinct dodecapeptides that differ by one or two amino acids .

Transport and Distribution

Bacitracin A (8CI) is transported and distributed within cells and tissues. It is not appreciably absorbed from the GI tract and is not used systemically because of its pronounced nephrotoxicity .

Subcellular Localization

The subcellular localization of Bacitracin A (8CI) is primarily at the site of bacterial cell wall synthesis, where it exerts its antimicrobial effects . It is also found in the cytosol of Bacillus licheniformis .

特性

IUPAC Name |

(4R)-4-[[(2S)-2-[[2-[(1S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35?,36?,37?,40-,41+,42+,43-,44+,45-,46-,47+,48?,52-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJKVJAYSVAQLU-YOJCIBLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H](C(C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C2CN=C(S2)[C@H](C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103N17O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22601-59-8 | |

| Record name | Bacitracin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

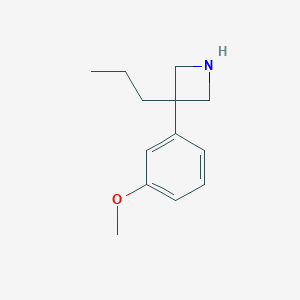

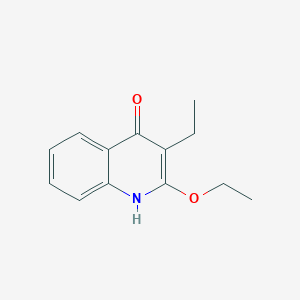

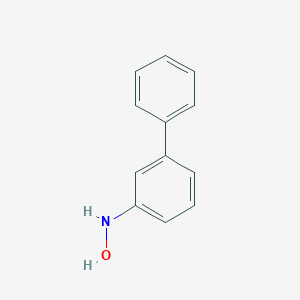

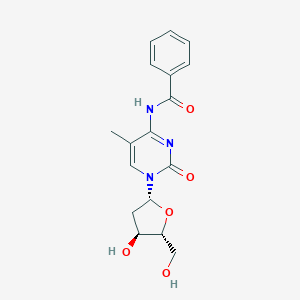

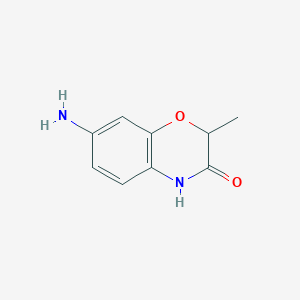

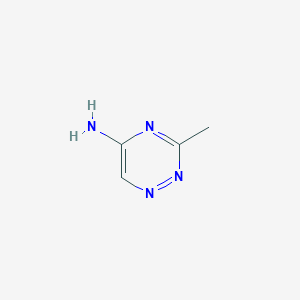

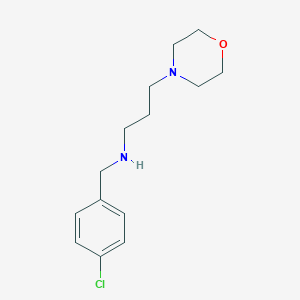

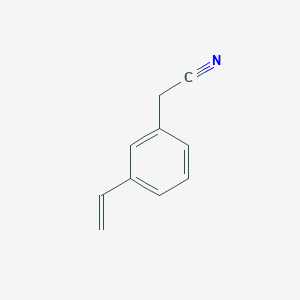

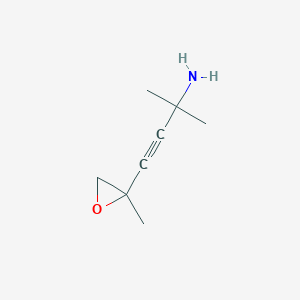

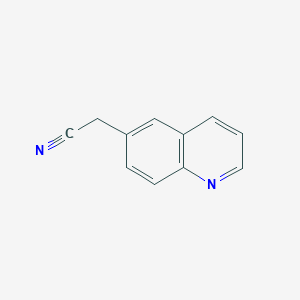

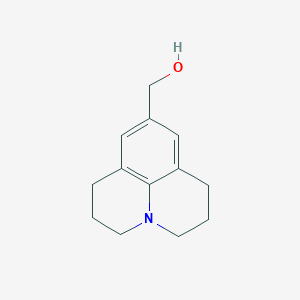

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。